4-[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether
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Overview
Description
4-[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is characterized by its unique structure, which includes an indole ring, a triazole ring, and a thiadiazole ring, all connected to a phenyl methyl ether group. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Construction of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.
Coupling Reactions: The final step involves coupling the indole, triazole, and thiadiazole rings with a phenyl methyl ether group through various coupling reactions, such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
4-[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. It is also explored for its potential use in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It is also used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation or the induction of apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
4-[6-(1H-indol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether can be compared with other similar compounds, such as:
4-Iodobenzoic Acid: This compound has a similar aromatic structure but lacks the complex heterocyclic rings found in this compound.
Indole Derivatives: Compounds containing the indole ring, such as tryptophan or serotonin, share some structural similarities but differ in their overall complexity and biological activities.
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole or voriconazole, have similar antifungal properties but differ in their overall structure and spectrum of activity.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as acetazolamide or methazolamide, are used as diuretics or anticonvulsants and have different pharmacological profiles compared to this compound.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
929970-77-4 |
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Molecular Formula |
C18H13N5OS |
Molecular Weight |
347.4g/mol |
IUPAC Name |
6-(1H-indol-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13N5OS/c1-24-12-8-6-11(7-9-12)16-20-21-18-23(16)22-17(25-18)14-10-19-15-5-3-2-4-13(14)15/h2-10,19H,1H3 |
InChI Key |
AVUWTLXLQCXCCG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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